Ansatrienin B 20,23-quinone
Description
Overview of the Ansamycin (B12435341) Class of Natural Products
Ansamycins are a class of macrolide antibiotics characterized by a unique "basket-like" structure. jst.go.jp This structure consists of an aromatic chromophore, which is bridged at two non-adjacent positions by a long aliphatic chain, known as the ansa chain (from the Latin word ansa, meaning handle). jst.go.jpmedchemexpress.com These natural products are primarily isolated from bacteria of the order Actinomycetales. medchemexpress.com
The ansamycin family exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and potent antitumor properties. researchgate.net This wide range of activities is attributed to the diverse structural modifications found within the ansa chain and the aromatic core. researchgate.netresearchgate.net
Structural Classification within Benzenoid Ansamycins
Ansamycins are broadly categorized into two main groups based on the nature of their aromatic core: the naphthalenoid and the benzenoid ansamycins. jst.go.jpmedchemexpress.com Ansatrienin B 20,23-quinone belongs to the benzenoid class, which features a benzene (B151609) or benzoquinone aromatic system. medchemexpress.comglpbio.com
Within the benzenoid ansamycins, a further distinction can be made based on the length of the ansa chain. jst.go.jp For instance, the geldanamycin-type ansamycins possess a 19-membered lactam ring, while the mycotrienin-type ansamycins, which include the ansatrienins, have a larger 21-membered macrolactam ring. jst.go.jpmedchemexpress.com The ansatrienins are specifically characterized by an all-(E)-triene system within their ansa chain. jst.go.jp
Biological Significance of the Ansamycin Scaffold
The ansamycin scaffold is a privileged structure in medicinal chemistry due to its wide array of biological activities. researchgate.net Naphthalenoid ansamycins, such as the well-known rifamycins (B7979662), are potent antibacterial agents used in the treatment of tuberculosis and other mycobacterial infections. jst.go.jpmedchemexpress.comresearchgate.net
On the other hand, benzenoid ansamycins, including the trienomycins and mycotrienins (ansatrienins), have demonstrated significant potential as antineoplastic agents. jst.go.jpmedchemexpress.com The difference in the primary biological activity between these two groups is largely attributed to the nature of their benzenoid versus naphthalenoid core. medchemexpress.com The antitumor properties of many benzenoid ansamycins are linked to their ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of numerous proteins involved in cancer cell growth and survival. glpbio.comtandfonline.com
Historical Context and Discovery of Ansatrienin B
The discovery of the compounds now known as ansatrienins is intertwined with the isolation of mycotrienins. In the early 1980s, two interconvertible metabolites were isolated from Streptomyces rishiriensis. tandfonline.com The reduced form was identified as mycotrienin, an antifungal antibiotic. tandfonline.com Subsequent structural elucidation revealed two primary components: Mycotrienin I and Mycotrienin II. tandfonline.com
It was later established that Mycotrienin I and Mycotrienin II are identical to Ansatrienin A and Ansatrienin B, respectively. caymanchem.com Ansatrienin A is the quinone form, while Ansatrienin B is the hydroquinone (B1673460) form, and they can be interconverted through oxidation and reduction reactions. glpbio.comtandfonline.com Therefore, this compound is the oxidized, quinone form of Ansatrienin B. These compounds have also been isolated from Streptomyces collinus. medchemexpress.comnih.gov
Relation to Mycotrienins and Trienomycins
Ansatrienins, mycotrienins, and trienomycins are all closely related benzenoid ansamycins that share a characteristic triene moiety in their ansa chain. caymanchem.comscbt.com While structurally similar, they can exhibit different biological activity profiles. For instance, the mycotrienins (ansatrienins) were initially noted for their antifungal properties. caymanchem.com In contrast, the trienomycins displayed more potent in vitro cytotoxicity against various cancer cell lines, such as HeLa-S3, with comparatively weaker antimicrobial activity. medchemexpress.comcaymanchem.com This difference in bioactivity underscores the subtle but significant impact of minor structural variations on the biological function of these complex natural products. medchemexpress.com
Role of the Quinone Moiety in Ansamycin Structures
The quinone moiety is a critical structural feature in many ansamycins and plays a significant role in their biological activity. researchgate.net In the case of this compound, the presence of the benzoquinone core is a defining characteristic. medchemexpress.com The quinone structure is known to be redox-active and can participate in electron transfer reactions. This reactivity can contribute to the generation of reactive oxygen species, which may be involved in the cytotoxic effects of some quinone-containing compounds.
Furthermore, the quinone or hydroquinone form of an ansamycin can be crucial for its interaction with molecular targets. researchgate.net For example, in the well-studied ansamycin geldanamycin, the benzoquinone core is essential for its binding to and inhibition of Hsp90. researchgate.netglpbio.com The ability to be reduced to the hydroquinone form is also a key aspect of its mechanism of action. researchgate.net Similarly, for the ansatrienins, the interconversion between the quinone (Ansatrienin A) and hydroquinone (Ansatrienin B) forms is a key chemical property. glpbio.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H48N2O8 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14S,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25-,29+,31+,33+/m1/s1 |
InChI Key |
WWUVMHRJRCRFSL-DMOHTAKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Biosynthetic Pathways of Ansatrienin B
Producer Microorganisms and Fermentation Characteristics
The production of Ansatrienin B is primarily associated with specific actinomycete bacteria, which synthesize it as a secondary metabolite.
Streptomyces collinus as a Primary Source
Streptomyces collinus is a Gram-positive bacterium, first isolated from soil in Germany, and is a well-documented producer of Ansatrienin B. wikipedia.org This species is known for its prolific capacity to synthesize a variety of secondary metabolites, including other ansamycins like Ansatrienin A2, A3, and naphthomycin A, as well as several other unrelated antibiotics. wikipedia.org The strain Streptomyces collinus Tü 1892, in particular, has been a key subject in studies elucidating the biosynthetic pathway of ansatrienins. nih.gov The identification of two separate, yet related, biosynthetic gene clusters for ansatrienin and naphthomycin within S. collinus highlights the organism's complex genetic architecture for secondary metabolism. nih.gov
Strain Development for Enhanced Production
While genetic and fermentation optimization are common strategies for increasing the yield of commercially important microbial products, detailed research findings specifically documenting the development of engineered Streptomyces collinus strains or optimized fermentation protocols for the enhanced production of Ansatrienin B are not extensively available in the public scientific literature. General approaches for improving secondary metabolite production in Streptomyces often involve techniques such as mutagenesis, ribosome engineering, and optimization of culture conditions (e.g., media composition, pH, temperature, and aeration), but specific applications of these methods for Ansatrienin B have not been thoroughly reported.
Precursor Incorporation and Assembly Logic
The biosynthesis of the Ansatrienin B macrocycle follows a logical assembly process, beginning with a unique starter unit followed by sequential chain elongation and cyclization, with a separate pathway providing a distinct side chain.
Origin of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Starter Unit
The core of the ansatrienin structure is initiated by the unusual aromatic amino acid, 3-Amino-5-hydroxybenzoic Acid (AHBA). nih.gov This molecule serves as the starter unit for the polyketide assembly line. The biosynthesis of AHBA itself proceeds through the aminoshikimate pathway, a variant of the more common shikimic acid pathway. nih.gov A key enzyme in this pathway is AHBA synthase, which catalyzes the final aromatization step. nih.gov The gene encoding AHBA synthase has been instrumental in identifying the ansatrienin biosynthetic gene cluster in Streptomyces collinus. nih.gov Despite the involvement of this pathway, direct feeding experiments have shown that shikimic acid is not incorporated into the AHBA unit of ansatrienin. mdpi.commdpi.com
Polyketide Synthase (PKS) Mediated Chain Elongation
Following the synthesis of the AHBA starter unit, the macrocyclic chain of Ansatrienin B is constructed by a Type I polyketide synthase (PKS). nih.gov These are large, multifunctional enzymes that operate like an assembly line. The biosynthetic gene cluster for ansatrienin in S. collinus contains the requisite PKS genes. nih.gov An acyl ACP ligase domain is responsible for loading the AHBA starter unit onto the PKS. nih.gov Subsequently, the PKS machinery catalyzes the sequential condensation of extender units, likely derived from acetate and propionate, to elongate the polyketide chain. The modular nature of the PKS dictates the length of the chain and its reduction state at various positions, ultimately leading to the complex carbon skeleton of the ansamycin (B12435341) macrocycle.
Derivation of the Cyclohexanecarboxylic Acid Moiety from Shikimic Acid
A distinct structural feature of Ansatrienin B is its cyclohexanecarboxylic acid side chain, which is esterified to the macrocyclic lactam backbone. nih.gov Isotopic labeling studies have definitively shown that this moiety is derived from shikimic acid. mdpi.commdpi.com The biosynthetic gene cluster for ansatrienin contains the gene chcA, which encodes 1-cyclohexenylcarbonyl CoA reductase, an enzyme essential for this transformation. nih.gov Cell-free extract studies with S. collinus have elucidated the final steps of this conversion, demonstrating a process that involves: nih.gov
Reduction of the α,β-double bond of 1(6),2-cyclohexadienylcarbonyl CoA.
Isomerization of the resulting 2-cyclohexenylcarbonyl CoA to form 1-cyclohexenylcarbonyl CoA.
A final, NADPH-dependent reduction of this intermediate to yield the saturated cyclohexanecarboxylic acid moiety. nih.gov
Interactive Data Tables
Table 1: Key Biosynthetic Components of Ansatrienin B
This table summarizes the primary molecular units and enzymatic systems involved in the biosynthesis of Ansatrienin B.
| Component | Biosynthetic Origin/System | Role in Ansatrienin B Structure | Key Enzyme(s) |
| 3-Amino-5-hydroxybenzoic Acid (AHBA) | Aminoshikimate Pathway | Starter unit for the polyketide chain | AHBA Synthase |
| Polyketide Chain | Polyketide Synthase (PKS) Pathway | Forms the macrocyclic lactam backbone | Type I Polyketide Synthase |
| Cyclohexanecarboxylic Acid | Shikimic Acid Pathway | Side chain esterified to the macrocycle | 1-cyclohexenylcarbonyl CoA reductase (chcA) |
Table 2: Producer Organism and Genetic Locus
This table provides details on the primary microbial source and the genetic basis for Ansatrienin B production.
| Attribute | Details |
| Primary Producer Organism | Streptomyces collinus |
| Strain Used in Research | S. collinus Tü 1892 |
| Genetic Locus | Ansatrienin Biosynthetic Gene Cluster |
| Key Genes Identified | AHBA synthase gene, Polyketide Synthase (PKS) genes, chcA |
Compound Index
Incorporation of D-Alanine and Methionine
The biosynthesis of ansatrienin involves the specific incorporation of several key precursor molecules. Isotope feeding experiments have demonstrated that the D-alanine moiety of the molecule is derived directly from D-alanine, rather than through the racemization of L-alanine nih.gov. This indicates a stereospecific selection mechanism within the biosynthetic machinery. Furthermore, the methoxy (B1213986) group present on the ansatrienin structure originates from the transmethylation process, a fact confirmed by the successful incorporation of labeled methionine nih.gov.
Enzymatic Mechanisms and Catalytic Steps
The assembly of the ansatrienin molecule is a multi-step process catalyzed by a series of specialized enzymes. Following the initial formation of the polyketide backbone, several key enzymatic modifications are required to produce the final active compound.
Nonribosomal Peptide Synthetase (NRPS) Function in Side Chain Formation (AstC)
A crucial step in the biosynthesis is the attachment of the characteristic side chain, a process initiated by a nonribosomal peptide synthetase (NRPS) designated AstC. acs.orgnih.gov Biochemical characterization has revealed that AstC is a tridomain NRPS responsible for the D-alanylation of the ansatrienin core acs.orgnih.gov. This enzyme efficiently catalyzes the transfer of D-alanine to the C-11 hydroxyl group of the ansatrienin macrocyclic lactam, forming an ester bond acs.orgnih.gov. This intermolecular D-alanylation of a hydroxyl group represents a noteworthy catalytic function for a modular NRPS acs.orgnih.gov. The essential role of AstC is highlighted by the fact that its genetic deletion results in the accumulation of ansatrienin precursors that completely lack the N-cyclohexanoyl D-alanyl side chain researchgate.netresearchgate.net.
N-Acyltransferase Activity for Side Chain Acylation (AstF1)
Following the action of AstC, a second enzyme, the N-acyltransferase AstF1, completes the side chain assembly. AstF1 is responsible for attaching the cyclohexanoyl group to the amino group of the D-alanine residue that has been esterified to the ansatrienin core acs.orgnih.gov. Both AstC and AstF1 have demonstrated broad substrate specificity for acyl donors, a characteristic that could potentially be exploited for the creation of novel ansatrienin analogs acs.orgnih.gov.
Post-PKS Modifying Enzymes and Tailoring Reactions
The biosynthesis of ansatrienins involves a variety of modifications that occur after the initial polyketide chain is synthesized by the polyketide synthase (PKS). These "tailoring reactions" are critical for the final structure and activity of the molecule. The diversity of these post-PKS modifications was revealed in studies where the astC gene, responsible for side chain assembly, was deleted . This genetic modification led to the isolation and identification of seven new ansatrienin-type ansamycins, named ansatrienols B–H, which lacked the side chain but showed various modifications on the core structure . This finding underscores the complexity and flexibility of the post-PKS tailoring machinery in the ansatrienin biosynthetic pathway . While the biosynthesis of the related ansamycin, ansamitocin, involves post-PKS steps such as halogenation, carbamoylation, O-methylation, acylation, epoxidation, and N-methylation, the specific tailoring enzymes for ansatrienin continue to be an area of active research researchgate.net.
Genetic Basis of Ansatrienin Biosynthesis
Identification and Characterization of Biosynthetic Gene Clusters
The enzymes responsible for ansatrienin biosynthesis are encoded by a group of genes clustered together in the genome of the producing organism, Streptomyces collinus. nih.gov This biosynthetic gene cluster (BGC) was identified and found to be distinct from the gene cluster for another ansamycin, naphthomycin, which is produced by the same strain nih.gov. Although both pathways use 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, they are controlled by separate and organizationally different gene clusters nih.gov.
The ansatrienin cluster contains the necessary genes for the entire biosynthetic pathway. This includes a set of genes for the synthesis of the AHBA starter unit, a polyketide synthase (PKS) for assembling the macrocyclic backbone, the chcA gene encoding 1-cyclohexenylcarbonyl CoA reductase for forming the cyclohexanecarboxylic acid moiety, and the genes for the peptide synthetase (astC) and N-acyltransferase (astF1) involved in side chain formation nih.gov. An example of such a cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000957, which corresponds to the mycotrienin I (an ansatrienin) biosynthetic gene cluster from Streptomyces sp. XZQH13 secondarymetabolites.org.
Table of Key Enzymes
| Enzyme Name | Enzyme Type | Function in Ansatrienin Biosynthesis |
| AstC | Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the transfer of D-alanine to the C-11 hydroxyl group of the ansatrienin core. acs.orgnih.gov |
| AstF1 | N-Acyltransferase | Attaches the cyclohexanoyl group to the amino group of the D-alanine side chain. acs.orgnih.gov |
| AHBA Synthase | Synthase | Catalyzes the final step in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.gov |
| Polyketide Synthase (PKS) | Synthase | Assembles the macrocyclic lactam backbone of the ansatrienin molecule. nih.gov |
| chcA | Reductase | Essential for the biosynthesis of the cyclohexanecarboxylic acid moiety of the side chain. nih.gov |
Regulatory Elements Governing Pathway Expression
The expression of biosynthetic gene clusters for secondary metabolites like ansatrienin is tightly regulated to ensure production occurs at the appropriate time and in response to specific environmental or developmental cues. While the specific regulatory genes governing the ansatrienin biosynthetic pathway have not been extensively characterized, analysis of other ansamycin and polyketide gene clusters provides insights into the potential regulatory mechanisms.
Typically, antibiotic biosynthetic gene clusters contain one or more pathway-specific regulatory genes. These genes often encode transcription factors that can act as activators or repressors of the structural genes within the cluster. Common families of regulatory proteins found in actinomycetes, the primary producers of ansamycins, include:
SARP (Streptomyces Antibiotic Regulatory Protein) family: These are often positive regulators that are essential for the onset of antibiotic production.
LAL (Large ATP-binding regulators of the LuxR) family: These regulators can also act as activators of secondary metabolite biosynthesis.
TetR family: These regulators commonly function as repressors, and their repressive effect is often relieved by the binding of an early biosynthetic intermediate or the final product.
In addition to pathway-specific regulators, global regulatory networks also play a crucial role in controlling antibiotic biosynthesis. These networks respond to nutritional signals, such as phosphate (B84403) or nitrogen availability, and stress conditions. For instance, the two-component PhoR-PhoP system is a well-known global regulator that controls secondary metabolism in response to phosphate concentration in many Streptomyces species.
While direct evidence for the specific regulators of ansatrienin biosynthesis is pending further research, it is highly probable that a combination of pathway-specific and global regulatory elements governs the expression of the ansatrienin gene cluster in Streptomyces collinus.
Comparative Genomics of Ansamycin Biosynthetic Pathways
Comparative genomic analyses of ansamycin biosynthetic gene clusters have revealed both conserved features and notable differences, providing insights into the evolutionary diversification of this important class of natural products. The biosynthesis of the AHBA starter unit is a common feature across all ansamycin pathways, and the genes responsible for its formation are often conserved.
The ansatrienin biosynthetic gene cluster from Streptomyces collinus shares similarities with other ansamycin gene clusters, particularly in the genes for AHBA synthesis. nih.gov However, there are also significant organizational differences. For instance, S. collinus also produces another ansamycin, naphthomycin, and the biosynthetic gene clusters for ansatrienin and naphthomycin are separate and show clear organizational distinctions, despite both utilizing AHBA as a starter unit. nih.gov This includes carrying separate sets of genes for AHBA biosynthesis. nih.gov
When compared to the gene clusters of other well-studied benzoquinone ansamycins like geldanamycin and herbimycin, both similarities and differences are observed. The polyketide synthase genes of geldanamycin and herbimycin show a high degree of similarity, reflecting the identical polyketide backbones of these compounds. nih.gov The ansatrienin gene cluster, while also encoding a type I PKS, directs the synthesis of a different polyketide chain, which is reflected in the organization and domain structure of its PKS genes.
Furthermore, the presence of an NRPS module for D-alanine incorporation and the genes for the synthesis of the cyclohexanecarboxylic acid side chain are distinguishing features of the ansatrienin gene cluster when compared to many other ansamycin clusters, such as that for rifamycin, which does not have such a side chain.
Table 2: Comparative Features of Selected Ansamycin Biosynthetic Gene Clusters
| Feature | Ansatrienin | Geldanamycin | Herbimycin | Naphthomycin |
| Producing Organism (Example) | Streptomyces collinus | Streptomyces hygroscopicus | Streptomyces hygroscopicus | Streptomyces collinus |
| Starter Unit | AHBA | AHBA | AHBA | AHBA |
| Core Synthase(s) | PKS, NRPS | PKS | PKS | PKS |
| Distinctive Moiety | N-cyclohexanecarbonyl-D-alanine | Carbamate at C7 | Methoxy groups at C11 and C15 | Naphthalene core |
| Organizational Relationship in S. collinus | Separate cluster | N/A | N/A | Separate cluster |
Molecular Mechanisms of Biological Action of Ansatrienin B 20,23 Quinone
Modulation of Nitric Oxide Production Pathways
While direct inhibition of nitric oxide synthase (NOS) enzymes by Ansatrienin B 20,23-quinone has not been demonstrated, a compelling indirect mechanism for modulation exists through its primary target, eEF1A. Nitric oxide (NO) is a critical signaling molecule produced by a family of NOS enzymes, including endothelial NOS (eNOS), which is crucial for vascular function. wikipedia.orgahajournals.org The expression of eNOS is tightly regulated, and disruptions in this regulation can have significant physiological consequences.
Direct kinetic data on the effect of this compound on the catalytic activity of NOS isoforms is not available in the current scientific literature. However, the cellular effect on NO production can be inferred from the compound's interaction with eEF1A1. Research has shown that eEF1A1 functions as a post-transcriptional repressor of eNOS expression. nih.govspringernature.com It achieves this by binding to a specific UC-rich sequence within the 3'-untranslated region (3'-UTR) of eNOS messenger RNA (mRNA). springernature.com This binding leads to the destabilization of the eNOS mRNA transcript, reducing its half-life and subsequently decreasing the amount of eNOS protein translated. nih.govspringernature.com
Therefore, by targeting and potentially altering the function or localization of eEF1A1, this compound could indirectly lead to a decrease in cellular NO output by impacting eNOS expression. The precise kinetics would depend on the turnover rates of eNOS mRNA and protein in the specific cell type.
The key associated cellular target in the modulation of nitric oxide pathways is eukaryotic elongation factor 1A1 (eEF1A1) . Its role extends beyond protein synthesis to include the regulation of gene expression through mRNA stability. The interaction between eEF1A1 and the eNOS 3'-UTR is a critical control point. Studies have demonstrated that overexpression of eEF1A1 mimics the downregulation of eNOS, while knockdown of eEF1A1 can prevent this downregulation. nih.govspringernature.com This establishes eEF1A1 as a crucial intermediary linking the action of compounds that bind to it with the cellular production of nitric oxide.
Redox Cycling and Quinone-Mediated Cellular Processes
The "20,23-quinone" designation in the compound's name points to a distinct and potent mechanism of action: redox cycling. This process is a well-established property of many quinone-containing molecules and is a significant contributor to their biological, and often cytotoxic, effects. researchgate.netnih.gov
Redox cycling is a futile metabolic loop wherein the quinone (Q) is first reduced to a semiquinone radical (Q•−) or a hydroquinone (B1673460) (QH2) by cellular reductases, such as NADPH-cytochrome P450 reductase. nih.gov The reduced species are often unstable and rapidly auto-oxidize by transferring an electron to molecular oxygen (O2). nih.gov This reaction regenerates the parent quinone, allowing it to re-enter the cycle, and simultaneously produces a superoxide (B77818) anion radical (O2•−). nih.govresearchgate.net
The superoxide anion can be further converted, either spontaneously or enzymatically, to other reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). nih.gov The continuous generation of ROS through this cycling process can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This results in widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately triggering cell death pathways. mdpi.com Therefore, the quinone moiety of this compound acts as a catalytic engine for the production of ROS, contributing a mechanism of cytotoxicity that is independent of its effects on protein synthesis.
Interactions with DT-Diaphorase (NQO1) and Quinone Reductases
Quinones can undergo redox cycling, a process that can be influenced by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoprotein that primarily catalyzes the two-electron reduction of quinones to hydroquinones. This reduction is often considered a detoxification pathway, as it bypasses the formation of reactive semiquinone intermediates that can be generated by one-electron reductases.
For benzoquinone ansamycins, the interaction with NQO1 is a critical determinant of their biological activity. The hydroquinone form of these ansamycins, generated by NQO1, has been shown to be a more potent inhibitor of Heat Shock Protein 90 (Hsp90) ATPase activity compared to the parent benzoquinone. nih.gov This increased potency is attributed to the hydroquinone having a more favorable binding energy within the Hsp90 active site, primarily due to enhanced hydrogen bonding. nih.gov The inhibition of Hsp90 by 19-phenyl benzoquinone ansamycins was also found to be dependent on their metabolism by NQO1. nih.gov
The induction of DT-diaphorase has been associated with protection against the cytotoxicity of certain quinones, while inhibition of the enzyme enhances their toxicity. nih.gov This highlights the dual role NQO1 can play, either activating or detoxifying quinonoid compounds depending on the specific chemical structure and cellular context. In the context of anticancer therapy, DT-diaphorase is even considered an anticancer enzyme due to its role in forming stable hydroquinones and protecting cells from the damaging effects of semiquinone and superoxide radical formation. nih.gov
| Enzyme | Substrate | Product | Effect on Hsp90 Inhibition |
| NQO1 (DT-Diaphorase) | Benzoquinone Ansamycin (B12435341) | Hydroquinone Ansamycin | Increased Potency |
Generation and Quenching of Reactive Oxygen Species (ROS)
A common mechanism of action for quinone-containing compounds involves the generation of reactive oxygen species (ROS). This can occur through redox cycling, where the quinone is reduced to a semiquinone radical by enzymes like cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the quinone and produce a superoxide anion radical. This process can lead to oxidative stress, damage to cellular components, and ultimately, cell death.
Many quinones are known to induce the production of ROS, which can contribute to their anticancer activity by inducing apoptosis. nih.gov However, cells possess protective mechanisms to scavenge ROS, including enzymes like NQO1 and antioxidants like glutathione (B108866) (GSH). nih.gov NQO1 can mitigate ROS production by reducing the quinone directly to the less reactive hydroquinone. nih.govresearchgate.net The balance between ROS generation by quinones and their quenching by cellular defense systems is a critical factor in determining the cytotoxic outcome. For instance, the oxidative stress induced by the quinone thymoquinone (B1682898) can be neutralized by NQO1 and GSH. nih.gov
| Process | Description | Cellular Consequence |
| ROS Generation | Redox cycling of the quinone leads to the formation of superoxide radicals. | Oxidative stress, apoptosis. |
| ROS Quenching | Enzymatic (e.g., NQO1) and non-enzymatic (e.g., GSH) systems neutralize ROS. | Cellular protection, resistance to quinone toxicity. |
Covalent Adduct Formation with Cellular Thiols and Nucleophiles
Quinones are electrophilic molecules that can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (GSH). This reaction, known as Michael addition, results in the formation of covalent adducts. The formation of these adducts can alter the structure and function of proteins, leading to enzyme inhibition and disruption of cellular pathways. nih.gov
The arylation of cellular nucleophiles is a mechanism contributing to the toxicity of some quinones. nih.gov For example, the hepatotoxicity of certain benzoquinone ansamycins has been linked to their ability to form adducts with glutathione and protein thiols. nih.gov Designing quinone derivatives that are less reactive towards thiols has been a strategy to reduce off-target toxicity while retaining desired biological activity. nih.gov The rate of adduct formation is dependent on the specific quinone and the protein structure. nih.gov
| Nucleophile | Type of Reaction | Consequence |
| Protein Cysteine Residues | Michael Addition | Altered protein function, enzyme inhibition. |
| Glutathione (GSH) | Michael Addition | Detoxification, potential for reduced off-target toxicity. |
Broader Ansamycin Mechanisms relevant to Quinone Form (e.g., Hsp90 Inhibition in Related Benzoquinone Ansamycins)
A primary and well-established molecular target of benzoquinone ansamycins is the molecular chaperone Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is essential for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival, including protein kinases, steroid receptors, and transcription factors. nih.govaacrjournals.org
Benzoquinone ansamycins bind to a conserved pocket in the N-terminal domain of Hsp90, the same site that binds ATP. mdpi.comrupress.org This binding is highly specific. The ansamycin structure, particularly the ansa chain and the quinone ring, is crucial for this interaction. Cocrystallization studies have shown that in the Hsp90 nucleotide-binding site, the benzoquinone ansamycin adopts a "C-shaped" cis-amide conformation, which is different from its more planar trans-amide conformation in solution. nih.gov This conformational change is thought to be a key requirement for Hsp90 inhibition. nih.gov The hydroquinone form of the ansamycins, produced by NQO1, exhibits a more favorable binding energy in the Hsp90 active site, leading to enhanced inhibitory activity. nih.govnih.gov
By binding to Hsp90, benzoquinone ansamycins inhibit its ATPase activity, which is essential for the chaperone's function. nih.gov This inhibition traps Hsp90 in an ADP-bound conformation, preventing the release of client proteins and disrupting the chaperone cycle. mdpi.com Consequently, the client proteins become unstable, are targeted for ubiquitination, and are subsequently degraded by the proteasome. mdpi.comrupress.orgnih.gov
This ansamycin-induced degradation of Hsp90 client proteins has profound effects on cancer cells, leading to growth arrest, differentiation, and apoptosis. thebiogrid.org The inhibition of Hsp90 shifts the balance from protein refolding towards protein degradation. nih.govnih.gov This mechanism explains the proteolysis of several oncoproteins, such as Raf-1, that are dependent on Hsp90 for their stability. nih.gov Therefore, Hsp90 inhibitors like the benzoquinone ansamycins can simultaneously disrupt multiple oncogenic signaling pathways. aacrjournals.org
| Hsp90 Function | Effect of Benzoquinone Ansamycin Inhibition |
| Client Protein Folding & Maturation | Blocked; client proteins remain in an unstable state. |
| ATPase Activity | Inhibited; Hsp90 is trapped in an inactive conformation. |
| Client Protein Stability | Decreased; leads to ubiquitination and proteasomal degradation. |
Structure Activity Relationship Sar Studies of Ansatrienin B 20,23 Quinone
Influence of the Ansa Bridge Conformation and Functionality on Biological Activities
The conformation and functionalization of the ansa bridge are pivotal to the biological activity of ansamycin (B12435341) antibiotics. The rigidity and specific geometry of this bridge, dictated by the presence and configuration of double bonds and substituents, determine how the molecule binds to its biological targets. Modifications to the ansa bridge, such as hydrogenation or epoxidation of the double bonds, can lead to significant changes in the molecule's three-dimensional shape, thereby altering the spatial arrangement of key functional groups required for target interaction and reducing biological activity.
Recent research on newly discovered ansatrienin analogs has shed light on the impact of specific ansa bridge modifications on cytotoxicity. In a study of analogs from Streptomyces flaveolus, it was found that oxidation at the C-25 position of the ansa bridge had a negative effect on the compound's antiproliferative activity. For instance, trienomycin M, the first ansatrienin identified with a C-25 hydroxyl group, was found to be inactive in antiproliferative assays. nih.gov This suggests that the integrity of this part of the ansa chain is crucial for maintaining the cytotoxic effects of these compounds.
Furthermore, the addition of bulky substituents to the ansa bridge can also impact activity. The discovery of N-AcCys-ansatrienin 3a and N-AcCys-ansatrienin B, featuring an N-acetylcysteine moiety at C-21, demonstrated that such modifications lead to a complete loss of antiproliferative activity. nih.gov This highlights the steric and electronic constraints within the ansa bridge for effective biological interactions.
| Compound | Modification on Ansa Bridge | Biological Activity |
| Trienomycin M | C-25 hydroxyl group | Inactive in antiproliferative assays nih.gov |
| N-AcCys-ansatrienin 3a | N-acetylcysteine at C-21 | Inactive in antiproliferative assays nih.gov |
| N-AcCys-ansatrienin B | N-acetylcysteine at C-21 | Inactive in antiproliferative assays nih.gov |
Role of the Quinone Moiety in Redox Activity and Target Recognition
The quinone moiety is a hallmark of many biologically active natural products and is central to the mechanism of action of Ansatrienin B 20,23-quinone. This functional group is redox-active, meaning it can undergo reduction to a semiquinone and then to a hydroquinone (B1673460), a process that can lead to the generation of reactive oxygen species (ROS) and contribute to the compound's cytotoxicity.
While specific studies on the reduction potential of this compound are not extensively documented, research on other quinone-containing ansamycins provides valuable insights. The electronic nature of substituents on the quinone ring directly influences its reduction potential. Electron-withdrawing groups tend to increase the reduction potential, making the quinone easier to reduce, which can enhance its ability to participate in redox cycling and generate ROS. Conversely, electron-donating groups generally lower the reduction potential. The substituents on the aromatic core of this compound are therefore expected to modulate its redox properties and, consequently, its biological activity.
Importance of the D-Alanyl Side Chain and its Variations
The D-alanyl side chain attached to the macrocyclic lactam backbone of Ansatrienin B is a distinguishing feature that significantly contributes to its biological profile. The nature of the amino acid side chain in this class of compounds is known to be a determinant of activity and specificity.
The importance of this side chain is underscored by comparative studies with related natural products. For example, in the closely related cytotrienin A, the D-alanine is replaced by a 1-aminocyclopropane carboxylic acid moiety. This structural difference is thought to contribute to variations in their biological activities.
Recent findings on ansatrienin analogs further emphasize the sensitivity of biological activity to modifications at this position. The attachment of an N-acetylcysteine (N-AcCys) moiety at C-21, the same position where the D-alanyl group is esterified, resulted in a complete loss of cytotoxicity in the newly identified N-AcCys-ansatrienin B. nih.gov This indicates that either the steric bulk of the N-AcCys group or the specific nature of the D-alanyl side chain is critical for the cytotoxic activity of Ansatrienin B.
Stereochemical Requirements for Potency and Specificity
Stereochemistry is a critical factor in the biological activity of complex natural products like this compound. nih.govmalariaworld.orgresearchgate.netsemanticscholar.org The specific three-dimensional arrangement of atoms and functional groups is essential for precise interactions with chiral biological macromolecules such as enzymes and receptors. Even minor changes in the stereochemistry of the ansa bridge or the chiral centers within the molecule can lead to a significant loss of potency and/or a change in the spectrum of activity.
The total synthesis of related ansamycins, such as the trienomycins, has confirmed the importance of controlling the stereochemistry at multiple chiral centers to achieve the biologically active conformation. acs.org While systematic studies on the stereoisomers of this compound are limited, it is well-established for the ansamycin class that the natural stereoconfiguration is generally the most active. This is because the specific folding of the ansa bridge and the orientation of the substituents are optimized for binding to their cellular targets. Any deviation from this natural configuration is likely to disrupt these critical interactions.
Comparative SAR with Related Ansamycin Classes (e.g., Mycotrienins, Trienomycins)
Comparing the SAR of Ansatrienin B (also known as Mycotrienin II) with closely related ansamycins like other mycotrienins and trienomycins provides a broader understanding of the key structural determinants for activity. These compounds share the same basic ansamycin framework but differ in the substitution patterns on the ansa bridge and the aromatic core.
For instance, Mycotrienin I and Ansatrienin A possess a hydroquinone moiety, while their oxidized counterparts are the corresponding quinones. Trienomycin A is another closely related analog. The cytotoxic activities of these compounds vary, highlighting the influence of even subtle structural modifications.
A recent study on new trienomycin analogs provided direct comparative data. Trienomycin N, a newly isolated analog, exhibited significant antiproliferative activity against several cancer cell lines, with IC50 values of 0.81 µM against HeLa, 1.76 µM against HuCCT1, and 1.84 µM against PANC-1. nih.gov In contrast, other new analogs from the same study, such as trienomycin M (with a C-25 hydroxyl group) and the N-AcCys conjugates, were inactive. nih.gov This demonstrates a steep SAR within this subclass of ansamycins.
| Compound | Key Structural Difference from Ansatrienin B | Cytotoxic Activity (IC50) |
| Trienomycin N | Varies in ansa bridge substitution | 0.81 µM (HeLa), 1.76 µM (HuCCT1), 1.84 µM (PANC-1) nih.gov |
| Trienomycin M | C-25 hydroxyl group | Inactive nih.gov |
| N-AcCys-ansatrienin B | N-acetylcysteine at C-21 | Inactive nih.gov |
These comparative data underscore the high degree of structural specificity required for the cytotoxic activity of this class of ansamycins.
Derivatization and Analog Development of Ansatrienin B 20,23 Quinone for Mechanistic Probes
Rational Design of Ansatrienin B 20,23-quinone Analogs
Rational design leverages an understanding of a molecule's structure and biosynthetic logic to create targeted modifications. For this compound, this involves the chemical alteration of its three principal domains: the quinone ring, the macrolactam bridge, and the appended side chain.
Modifications of the Quinone Ring System
The benzoquinone moiety is a critical pharmacophore in many ansamycins, often participating in redox cycling and interactions with target proteins. While specific chemical modifications of the this compound ring are not extensively documented in publicly available research, strategies applied to other quinone-containing natural products provide a rational basis for analog design.
Key approaches include:
Substitution: Introducing various functional groups (e.g., halogens, alkyls, alkoxides) onto the quinone ring can modulate its electronic properties and steric profile, potentially altering target affinity and selectivity.
Reduction/Rearrangement: Chemical reduction of the quinone to a hydroquinone (B1673460) can serve as a prodrug strategy or provide a handle for further functionalization. Rearrangements, such as the metal-mediated benzylic acid rearrangement seen in the biosynthesis of mccrearamycins from a geldanamycin-type precursor, highlight pathways to fundamentally different core structures.
Bioisosteric Replacement: Replacing the quinone with other electron-accepting groups could help to delineate the precise role of this moiety in the molecule's mechanism of action.
These rationally designed modifications would be invaluable for creating mechanistic probes, such as fluorescently-labeled or photoaffinity-labeled analogs, to identify and characterize the cellular binding partners of this compound. rsc.org
Alterations of the Macrolactam Bridge
The 19-membered macrolactam ansa bridge imparts a specific three-dimensional conformation that is crucial for biological activity. Its flexibility and the orientation of its functional groups dictate how the molecule presents itself to its biological target. Altering the ansa chain can therefore have profound effects on activity.
Synthetic strategies for bridge modification, informed by the total synthesis of related ansamycins like ansatrienol K, could include:
Ring Size Variation: Total synthesis enables the construction of analogs with larger or smaller macrolactam rings to probe the optimal conformation for target binding.
Saturation and Stereochemistry: Modifying the degree of unsaturation within the triene portion of the bridge or altering the stereochemistry of its hydroxyl and methyl groups can rigidify the structure or introduce new interaction points. Studies on rifamycins (B7979662) have shown that even subtle changes, such as the epimerization of a single hydroxyl group on the ansa bridge, can significantly impact biological activity, demonstrating the importance of the bridge's precise architecture. nih.gov
Functional Group Modification: The hydroxyl groups along the macrolactam backbone are prime targets for derivatization, such as acylation or etherification, to explore interactions with the target protein. The antibacterial potency of some ansamycins has been linked to the conformational flexibility of the ansa chain. researchgate.netrsc.org
Diversification of the Side Chain
The N-cyclohexanoyl-D-alanyl side chain, attached at the C-11 hydroxyl group of the macrolactam core, is a distinctive feature of Ansatrienin B. Biosynthetic studies have revealed the enzymatic machinery responsible for its attachment, opening a powerful avenue for chemoenzymatic analog generation. nih.gov
The assembly is catalyzed by two key enzymes:
AstC: A tridomain nonribosomal peptide synthetase (NRPS) that activates D-alanine and transfers it to the C-11 hydroxyl of the ansatrienin core, forming an ester bond. nih.gov
AstF1: An N-acyltransferase that subsequently attaches the cyclohexanoyl group to the amino group of the D-alanine moiety. nih.gov
Crucially, research has shown that both AstC and AstF1 exhibit broad substrate specificity toward their respective acyl donors. nih.gov This promiscuity allows for a "precursor-directed biosynthesis" approach, where synthetic, non-native acyl groups can be fed to the enzymatic system to generate a library of novel side-chain analogs. This strategy provides a highly efficient means of exploring the SAR of this part of the molecule.
Biosynthetic Engineering for Novel this compound Variants
Manipulating the genetic blueprint of the producing organism, Streptomyces, offers a powerful alternative to chemical synthesis for generating structural diversity. By targeting the biosynthetic gene cluster (BGC) responsible for ansatrienin production, novel variants can be created through genetic engineering.
Gene Cluster Mutagenesis and Hybrid Biosynthesis
The biosynthetic gene cluster for ansatrienins (ast) has been identified in Streptomyces sp. XZQH13. nih.govsecondarymetabolites.org Targeted inactivation (gene deletion) of specific "tailoring" enzymes within this cluster has proven to be a fruitful strategy for producing novel analogs. These tailoring enzymes are responsible for post-polyketide synthase (PKS) modifications, such as hydroxylation and side-chain attachment.
Notable examples of this approach include:
Deletion of astC: Inactivating the astC gene, which encodes the NRPS responsible for D-alanyl side chain installation, results in the accumulation of ansatrienin cores lacking the side chain. This led to the isolation of seven new analogs, ansatrienols B–H, revealing a diverse set of downstream post-PKS modifications on the core structure. rsc.org
Deletion of astF2: Deleting the gene astF2, which is involved in C-19 hydroxylation, yielded known analogs Trienomycin A and Trienomycin G. nih.gov
Double Deletion of astC and astF2: The combined inactivation of both genes resulted in the production of three new analogs, ansatrienols I–K, alongside other known compounds. nih.gov
These experiments not only generate novel compounds but also provide fundamental insights into the biosynthetic pathway by revealing the substrate flexibility of downstream enzymes and the order of tailoring steps.
| Mutant Strain | Deleted Gene(s) | Key Function of Deleted Gene Product | Novel Analogs Produced | Reference |
|---|---|---|---|---|
| Streptomyces sp. XZQH13OEΔastC | astC | NRPS for D-alanyl side chain attachment | Ansatrienols B, C, D, E, F, G, H | rsc.org |
| Streptomyces sp. XZQH13OEΔastF2 | astF2 | C-19 Hydroxylation | Trienomycin A, Trienomycin G (known compounds) | nih.gov |
| Streptomyces sp. XZQH13OEΔastCΔastF2 | astC and astF2 | Side chain attachment and C-19 Hydroxylation | Ansatrienols I, J, K | nih.gov |
Directed Evolution of Biosynthetic Enzymes
Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with new or improved properties. While specific application to this compound biosynthesis is not yet reported, its successful use in other modular PKS systems provides a clear blueprint for future work. chemrxiv.org
Potential targets for directed evolution in the ansatrienin pathway include:
PKS Domains: The ketoreductase (KR) and dehydratase (DH) domains within the PKS modules determine the stereochemistry and saturation pattern of the macrolactam bridge. Evolving these domains could generate analogs with altered bridge conformations.
Thioesterase (TE) Domain: The TE domain is responsible for releasing the final polyketide chain and catalyzing macrolactamization. Engineering TE domains has been shown to be critical for producing novel macrocycles in other systems. chemrxiv.org
Tailoring Enzymes: The side-chain enzymes, AstC and AstF1, could be subjected to directed evolution to broaden their substrate scope even further, allowing for the incorporation of a wider variety of non-natural side chains than is possible with the wild-type enzymes.
This approach involves generating large libraries of enzyme variants through methods like error-prone PCR or DNA shuffling, followed by high-throughput screening or selection to identify mutants that produce novel compounds. Directed evolution holds immense potential for creating this compound variants with finely tuned properties for use as mechanistic probes.
Screening and Characterization of Novel Derivatives for Enhanced Target Modulation
Following the successful synthesis of a library of this compound derivatives, a systematic screening process would be essential to identify compounds with improved properties. This would involve a tiered approach, starting with primary screens to assess their fundamental activity and progressing to more detailed secondary and tertiary assays.
The screening cascade would likely include:
Primary Target-Based Assays: To measure the direct interaction of the derivatives with their intended molecular target. This could involve enzyme inhibition assays, receptor binding assays, or surface plasmon resonance (SPR) to determine binding kinetics.
Cell-Based Assays: To evaluate the functional consequences of target engagement in a cellular context. This might include cell viability assays, reporter gene assays, or high-content imaging to assess changes in cellular morphology or signaling pathways.
Selectivity Profiling: To determine the specificity of the novel derivatives for their intended target over other related proteins or off-targets. This is crucial for minimizing potential side effects.
Structure-Activity Relationship (SAR) Studies: To correlate the chemical modifications with the observed biological activity. This information is vital for the rational design of next-generation compounds with further enhanced properties.
Table 2: Hypothetical Screening Cascade for this compound Derivatives
| Assay Type | Parameter Measured | Purpose |
| Primary Screen | ||
| Enzyme Inhibition Assay | IC50 | Quantify potency against the primary target |
| Secondary Screen | ||
| Cell Proliferation Assay | GI50 | Assess antiproliferative activity in relevant cell lines |
| High-Content Imaging | Phenotypic changes | Evaluate cellular effects of target modulation |
| Tertiary Screen | ||
| Kinase Panel Screen | Ki values | Determine selectivity against a panel of kinases |
| In vivo Xenograft Model | Tumor growth inhibition | Evaluate efficacy in a preclinical animal model |
Advanced Research Methodologies and Future Perspectives for Ansatrienin B 20,23 Quinone Research
High-Resolution Structural Biology Techniques for Target-Ligand Complexes
Determining the three-dimensional structure of Ansatrienin B 20,23-quinone in complex with its biological targets is fundamental to understanding its mechanism of action and for guiding structure-based drug design.
X-ray Crystallography and Cryo-EM Studies
X-ray crystallography is a powerful technique for obtaining high-resolution structural information of protein-ligand complexes. The crystallization of this compound with its target protein(s) would provide atomic-level details of the binding site, including the specific amino acid residues involved in the interaction. This information is invaluable for designing more potent and selective analogs. However, obtaining well-diffracting crystals of protein-ligand complexes can be challenging. nih.govresearchgate.netmdpi.com Factors such as protein purity, stability, and the conditions for co-crystallization or ligand soaking need to be meticulously optimized. nih.gov For instance, the crystallization of the N-terminal domain of Hsp90, a known target of ansamycins, in complex with inhibitors has been successfully achieved, providing crucial insights into the binding mode of this class of compounds. nih.govresearchgate.netnih.gov
Cryo-electron microscopy (Cryo-EM) has emerged as a complementary and often advantageous technique, particularly for large and flexible protein complexes that are difficult to crystallize. americanpeptidesociety.orgcreative-biostructure.com Cryo-EM allows for the visualization of macromolecules in a near-native state, providing insights into conformational heterogeneity. nih.govnih.gov This would be particularly beneficial for studying the interaction of this compound with large, dynamic molecular machines. Recent advances in Cryo-EM have enabled the determination of high-resolution structures of macrolide antibiotics bound to the ribosome, demonstrating its potential for elucidating the binding of complex natural products to their targets. nih.govnih.gov
| Technique | Advantages | Challenges | Potential Application for this compound |
| X-ray Crystallography | High-resolution atomic detail. Well-established methodology. | Requires well-diffracting crystals, which can be difficult to obtain. nih.govresearchgate.netmdpi.com | Elucidation of the precise binding mode to smaller, stable target proteins. |
| Cryo-Electron Microscopy (Cryo-EM) | Applicable to large, flexible complexes. americanpeptidesociety.org Does not require crystallization. creative-biostructure.com Can visualize different conformational states. | Resolution can be lower than X-ray crystallography for smaller proteins. | Structural determination of complexes with large, dynamic protein targets. |
Advanced NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, providing information that is complementary to solid-state techniques like X-ray crystallography. pitt.eduacdlabs.comnih.govbruker.com For a flexible molecule like this compound, understanding its conformational landscape is crucial, as different conformations may be responsible for its biological activity.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, providing crucial distance restraints for structure calculation. columbia.edulibretexts.orgglycopedia.eucore.ac.uk These experiments are particularly useful for defining the three-dimensional fold of the macrolactam ring of this compound. columbia.edu For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.eduglycopedia.eu The combination of these NMR-derived restraints with computational modeling can generate an ensemble of solution structures, offering a dynamic view of the molecule's conformational preferences. nih.govnih.gov
| NMR Experiment | Information Gained | Relevance to this compound |
| NOESY | Through-space proton-proton distances up to ~5 Å. libretexts.org | Defining the global fold and stereochemistry of the macrolactam ring. |
| ROESY | Through-space proton-proton distances, particularly for medium-sized molecules where NOE is weak. columbia.eduglycopedia.eu | Overcoming potential issues with zero NOE to obtain crucial distance restraints. |
| HSQC/HMBC | One-bond and long-range carbon-proton correlations. | Unambiguous assignment of proton and carbon resonances. |
Computational Chemistry and Molecular Dynamics Simulations
In silico approaches are indispensable for modern drug discovery and for gaining a deeper understanding of molecular interactions at a theoretical level.
Ligand Docking and Virtual Screening Approaches
Molecular docking can be employed to predict the binding pose of this compound within the active site of a known or putative target protein. This technique is computationally efficient and can be used to screen large libraries of compounds to identify new potential inhibitors. For instance, virtual screening has been successfully used to identify novel Hsp90 inhibitors based on different chemical scaffolds. nih.govsci-hub.catresearchgate.netresearchgate.net A validated docking protocol for this compound could be used to screen virtual libraries of its derivatives to prioritize compounds for synthesis and biological evaluation.
Dynamics of this compound Binding to Proteins
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic nature of the protein-ligand interaction over time. nih.govunibo.itdigitellinc.com MD simulations can be used to assess the stability of the docked pose, identify key residues involved in maintaining the complex, and explore the conformational changes that may occur upon binding. nih.gov Furthermore, advanced simulation techniques can be used to estimate the binding free energy and to study the kinetics of the binding and unbinding processes, providing a more complete picture of the molecular recognition event. nih.govunibo.it Such studies have been instrumental in understanding the binding of ansamycins to their targets, like the interaction of rifabutin (B1679326) with the PD1 protein. scispace.com
Quantitative Proteomics and Metabolomics for Pathway and Target Elucidation
Identifying the cellular targets of a bioactive compound and understanding its effects on cellular pathways are crucial steps in its development as a therapeutic agent.
Quantitative proteomics offers a powerful set of tools for unbiased target identification, a process often referred to as target deconvolution. semanticscholar.orgnih.gov Techniques such as thermal proteome profiling (TPP) or limited proteolysis coupled to mass spectrometry (LiP-MS) can identify proteins that are stabilized or destabilized upon binding to this compound, thereby revealing its direct targets. semanticscholar.org Label-free quantitative proteomics can also be used to assess global changes in protein expression in response to treatment with the compound, providing insights into the affected cellular pathways. mdpi.com
Metabolomics, the large-scale study of small molecules within cells, can be used to understand the biosynthetic pathway of this compound in its producing organism, likely a Streptomyces species. biorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.gov By comparing the metabolic profiles of wild-type and mutant strains, or by feeding isotopically labeled precursors, the building blocks and enzymatic steps involved in its biosynthesis can be elucidated. nih.gov Furthermore, treating target cells with this compound and analyzing the resulting changes in the metabolome can provide valuable information about its mechanism of action and its impact on cellular metabolism. biorxiv.orgresearchgate.net
| Methodology | Application for this compound Research | Expected Outcome |
| Quantitative Proteomics | Target deconvolution using techniques like TPP or LiP-MS. semanticscholar.orgnih.gov Analysis of global proteome changes upon treatment. mdpi.com | Identification of direct protein targets and downstream effected pathways. |
| Metabolomics | Analysis of the producing organism's metabolome. biorxiv.orgresearchgate.netresearchgate.net Profiling of target cells after treatment. | Elucidation of the biosynthetic pathway. Understanding of the compound's impact on cellular metabolism. |
By employing these advanced research methodologies in a synergistic manner, a comprehensive understanding of the chemical biology of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
Development of In Vitro and Cell-Based Assays for Mechanistic Studies
To elucidate the precise biological activities of this compound, a hierarchical approach employing a suite of in vitro and cell-based assays is essential. These assays are designed to move from broad phenotypic screening to specific target engagement and pathway analysis.
Initial investigations would involve broad-spectrum antimicrobial and cytotoxic screening. For instance, Ansatrienin B has demonstrated activity against various fungi and yeasts. medchemexpress.com A primary step would be to assess the activity of this compound against a similar panel of microorganisms.
Following initial screening, more specific cell-based assays can be employed to understand the compound's mechanism of action. Ansatrienin B is known to inhibit the incorporation of L-leucine in A549 cells, suggesting an effect on protein synthesis. medchemexpress.com Furthermore, it has been shown to inhibit TNF-α-induced expression of ICAM-1 and the release of calcium in fetal rat long bones. medchemexpress.com These known activities of the parent compound provide a logical starting point for investigating this compound.
A proposed workflow for mechanistic studies using cell-based assays is outlined below:
| Assay Type | Specific Assay | Purpose | Potential Target Pathway |
| Cytotoxicity | MTT/XTT assay | To determine the concentration range over which the compound affects cell viability. | General cytotoxicity |
| Protein Synthesis | L-leucine incorporation assay | To investigate the inhibition of protein synthesis. medchemexpress.com | Ribosomal function, amino acid transport |
| Inflammation | TNF-α-induced ICAM-1 expression assay | To assess anti-inflammatory potential. medchemexpress.com | NF-κB signaling pathway |
| Calcium Signaling | Fura-2 AM calcium imaging | To measure changes in intracellular calcium concentration. | Calcium channels, GPCRs |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To identify direct protein targets of the compound within the cell. | Specific binding proteins |
| Apoptosis | Caspase-3/7 activity assay | To determine if cytotoxicity is mediated by apoptosis. | Apoptotic pathways |
The development of fluorescently labeled analogs of quinones can further aid in mechanistic studies by allowing for the visualization of their interactions with cellular components and their effects on membrane integrity. nih.govrsc.org Such probes could be developed for this compound to track its localization and behavior within cells.
Integration of Synthetic Biology and Chemoenzymatic Approaches for Advanced Analog Generation
The generation of novel analogs of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of its biological activity. Synthetic biology and chemoenzymatic approaches offer powerful tools to achieve this, overcoming some of the limitations of traditional chemical synthesis.
Synthetic biology can be harnessed to engineer the biosynthetic pathway of ansatrienins in the producing organism, Streptomyces collinus. nih.gov By manipulating the genes involved in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit or the post-PKS tailoring enzymes, it may be possible to generate novel ansatrienin backbones. nih.gov These engineered precursors could then be chemically converted to their corresponding 20,23-quinone derivatives. The use of genetically tractable host organisms can facilitate the expression of large biosynthetic gene clusters and potentially increase the production titers of desired analogs. researchgate.net
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach can be particularly useful for the precise modification of the complex ansatrienin scaffold. For instance, enzymes could be used for site-selective functionalization without the need for protecting groups, a common challenge in the chemical synthesis of complex natural products. nih.gov Lipases, for example, have been successfully used in the stereoselective synthesis of chiral building blocks, a strategy that could be adapted for modifying the side chains of this compound. researchgate.net
The integration of these advanced methodologies can create a synergistic workflow for the development of novel this compound analogs with improved therapeutic properties.
| Methodology | Specific Approach | Objective | Potential Outcome |
| Synthetic Biology | Heterologous expression of the ansatrienin biosynthetic gene cluster | To facilitate genetic manipulation and improve production. | Increased titer and accessibility of precursors. |
| Synthetic Biology | Gene knockout or modification of tailoring enzymes | To generate novel ansatrienin backbones. | Analogs with altered hydroxylation or methylation patterns. |
| Chemoenzymatic Synthesis | Enzyme-mediated kinetic resolution | To separate enantiomers of synthetic intermediates. nih.gov | Enantiomerically pure analogs for SAR studies. |
| Chemoenzymatic Synthesis | Site-selective enzymatic functionalization | To introduce novel functional groups at specific positions. nih.gov | Analogs with modified solubility, potency, or selectivity. |
By systematically applying these advanced research methodologies, a deeper understanding of the therapeutic potential of this compound can be achieved, paving the way for the development of novel drug candidates.
Q & A
Q. How to optimize fermentation conditions for this compound production in actinomycetes?
- Methodological Answer : Use response surface methodology (RSM) to test variables like carbon/nitrogen ratios, pH, and aeration rates. Monitor secondary metabolite yield via HPLC. Implement fed-batch bioreactors to prolong production phases. Transcriptomic analysis (RNA-seq) can identify nutrient-limiting conditions that upregulate BGCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
